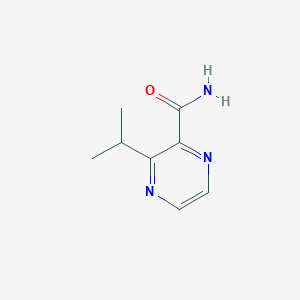
3-Isopropyl-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2-pyrazinecarboxamide, also known as IPPC, is a chemical compound that has been studied extensively in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-pyrazinecarboxamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and chemokines. 3-Isopropyl-2-pyrazinecarboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-Isopropyl-2-pyrazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the activation of NF-κB. 3-Isopropyl-2-pyrazinecarboxamide has also been shown to have antioxidant properties and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Isopropyl-2-pyrazinecarboxamide in lab experiments is that it is relatively easy to synthesize and has been shown to be effective in inhibiting the production of inflammatory cytokines and chemokines. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are a number of future directions for research on 3-Isopropyl-2-pyrazinecarboxamide. One area of research is in the development of new drugs for the treatment of inflammatory diseases. Another area of research is in the development of new methods for synthesizing 3-Isopropyl-2-pyrazinecarboxamide that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 3-Isopropyl-2-pyrazinecarboxamide and to optimize its use in lab experiments.
Synthesis Methods
3-Isopropyl-2-pyrazinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-diaminopyrazine with isobutyryl chloride in the presence of triethylamine. Another method involves the reaction of 2,3-dichloropyrazine with isopropylamine in the presence of a palladium catalyst. Both methods have been shown to produce high yields of 3-Isopropyl-2-pyrazinecarboxamide.
Scientific Research Applications
3-Isopropyl-2-pyrazinecarboxamide has been studied extensively for its potential applications in various fields of scientific research. One area of research is in the development of new drugs for the treatment of various diseases. 3-Isopropyl-2-pyrazinecarboxamide has been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
CAS RN |
104893-55-2 |
|---|---|
Product Name |
3-Isopropyl-2-pyrazinecarboxamide |
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-5(2)6-7(8(9)12)11-4-3-10-6/h3-5H,1-2H3,(H2,9,12) |
InChI Key |
BQMWIPMCWBMVSQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN=C1C(=O)N |
Canonical SMILES |
CC(C)C1=NC=CN=C1C(=O)N |
synonyms |
Pyrazinecarboxamide, 3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




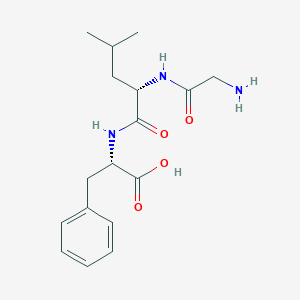
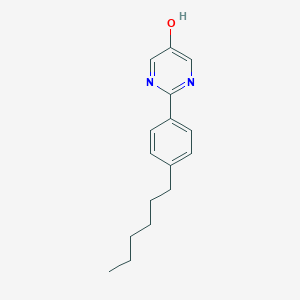

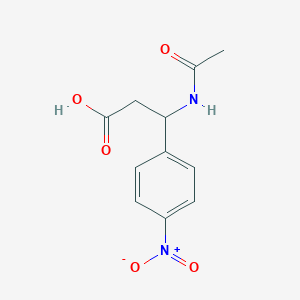
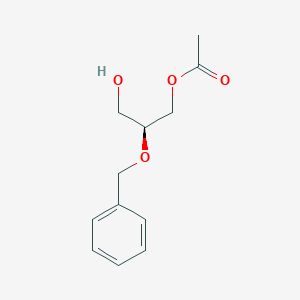
![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)
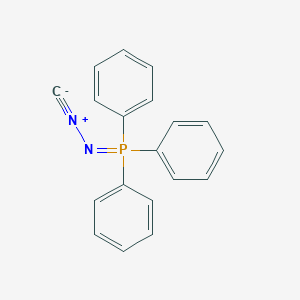
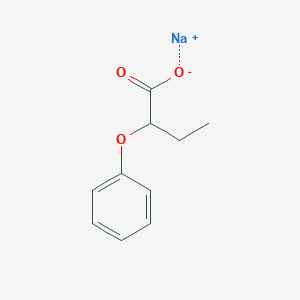


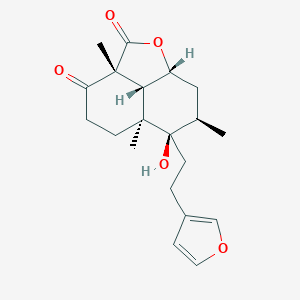
![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)